7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene
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Overview
Description
7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene is a complex organic compound characterized by its unique structure and multiple functional groups
Preparation Methods
The synthesis of 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core octacyclic structure, followed by the introduction of bromine atoms and hexylphenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of sulfur atoms in the structure allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, resulting in debromination and the formation of the corresponding hydrogenated product.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as organolithium or Grignard reagents.
Coupling Reactions: The hexylphenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics: The compound’s structure makes it suitable for use in organic semiconductors and photovoltaic devices.
Medicinal Chemistry: Its potential biological activity is being explored for the development of new therapeutic agents.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene involves its interaction with molecular targets through its multiple functional groups. The bromine atoms and sulfur-containing rings can engage in various binding interactions with target molecules, influencing their activity. The hexylphenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Compared to similar compounds, 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene stands out due to its unique octacyclic structure and the presence of multiple bromine and hexylphenyl groups. Similar compounds include:
- 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene
- N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
Molecular Formula |
C68H70Br2S6 |
---|---|
Molecular Weight |
1239.5 g/mol |
IUPAC Name |
7,20-dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene |
InChI |
InChI=1S/C68H70Br2S6/c1-5-9-13-17-21-43-25-33-47(34-26-43)67(48-35-27-44(28-36-48)22-18-14-10-6-2)55-59-51(41-53(69)73-59)71-61(55)63-57(67)65-66(75-63)58-64(76-65)62-56(60-52(72-62)42-54(70)74-60)68(58,49-37-29-45(30-38-49)23-19-15-11-7-3)50-39-31-46(32-40-50)24-20-16-12-8-4/h25-42H,5-24H2,1-4H3 |
InChI Key |
DJXLFOXITRABEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)Br)SC1=C3SC(=C1)Br)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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